molecular formula C12H20N2O3 B101154 N-n-Butylbarbital CAS No. 15517-26-7

N-n-Butylbarbital

Cat. No.: B101154
CAS No.: 15517-26-7
M. Wt: 240.3 g/mol
InChI Key: RAMUEMRVQRRPDR-UHFFFAOYSA-N
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Description

N-n-Butylbarbital (hypothetical structure inferred from evidence) is a barbituric acid derivative characterized by n-butyl substituents on the nitrogen atoms of the pyrimidine ring. Unlike conventional barbiturates, which typically feature substituents at the C5 position, N-alkylated derivatives like this compound exhibit distinct electronic and physicochemical properties. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs such as N,N'-Dibutylbarbituric Acid () suggest applications in material science due to their electron-accepting capabilities in push-pull systems .

Properties

CAS No.

15517-26-7

Molecular Formula

C12H20N2O3

Molecular Weight

240.3 g/mol

IUPAC Name

1-butyl-5,5-diethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H20N2O3/c1-4-7-8-14-10(16)12(5-2,6-3)9(15)13-11(14)17/h4-8H2,1-3H3,(H,13,15,17)

InChI Key

RAMUEMRVQRRPDR-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C(C(=O)NC1=O)(CC)CC

Canonical SMILES

CCCCN1C(=O)C(C(=O)NC1=O)(CC)CC

Other CAS No.

15517-26-7

Synonyms

N-n-butylbarbital

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

Barbiturates are classified by substitution patterns on the pyrimidine ring. Key distinctions arise from substituent positions (C5 vs. N) and alkyl group types (e.g., allyl, isobutyl, n-butyl).

Compound Substituent Position Substituent Groups Molecular Formula (Inferred) Key Applications
N-n-Butylbarbital N1, N3 n-Butyl C₁₀H₁₆N₂O₃ Material science (e.g., nonlinear optics)
Butalbital C5, C5 Allyl, Isobutyl C₁₁H₁₆N₂O₃ Pharmaceutical (sedative, migraine therapy)
Allobarbital C5, C5 Diallyl C₁₀H₁₂N₂O₃ Pharmaceutical (hypnotic, long-acting)
N,N'-Dibutylbarbituric Acid N1, N3 n-Butyl (both nitrogens) C₁₂H₂₀N₂O₃ Push-pull chemistry, charge-transfer materials

Physicochemical and Electronic Properties

  • This compound: N-alkylation reduces acidity compared to C5-substituted barbiturates, enhancing electron-withdrawing capacity. This property is critical in materials science for nonlinear optical (NLO) applications .
  • Butalbital : C5 substituents (allyl and isobutyl) increase lipid solubility, facilitating blood-brain barrier penetration and sedative effects. Clinical use includes combination therapies (e.g., Optalidon) for migraines .
  • Allobarbital: Dual allyl groups at C5 prolong duration of action due to slower metabolism, making it a long-acting hypnotic .

Research Findings and Key Studies

N-Substituted Barbiturates in Material Science

  • Electronic Properties: N,N'-Dibutylbarbituric Acid serves as an electron acceptor in donor-acceptor systems, with hyperpolarizability values (β) up to 120 × 10⁻³⁰ esu, making it suitable for optoelectronic devices .
  • Stability : N-Alkylation improves thermal stability compared to unsubstituted barbituric acid, with decomposition temperatures exceeding 200°C .

Pharmaceutical Barbiturates

  • Butalbital :
    • Metabolism: Hepatic oxidation to inactive metabolites; half-life ~35 hours.
    • Clinical Data: Used in 60% of migraine combination drugs (e.g., with caffeine and aspirin) due to rapid onset (30–60 minutes) .
  • Allobarbital :
    • Historical Use: Formerly prescribed for insomnia; withdrawn in many regions due to overdose risks.

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